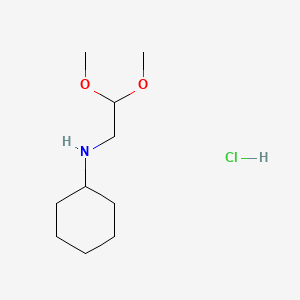
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H15NO6P2Na3 and a molecular weight of 313.07 g/mol . It is a trisodium salt of phosphonic acid, characterized by the presence of a propylimino group and two methylene diphosphonate groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of trisodium hydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions include:
Reactants: Propylamine, formaldehyde, phosphorous acid, sodium hydroxide
Solvent: Water
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to complete the reaction
Analyse Chemischer Reaktionen
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into reduced phosphonate forms.
Substitution: The compound can participate in substitution reactions, where the propylimino or methylene groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Wirkmechanismus
The mechanism of action of trisodium hydrogen ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include metal ion-dependent pathways and protein-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:
Trisodium ethylenediaminetetraacetate (EDTA): Another chelating agent with a different structure and binding properties.
Trisodium nitrilotriacetate (NTA): A similar chelating agent with a different amino group and binding affinity.
Trisodium iminodiacetate (IDA): A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific propylimino and methylene diphosphonate groups, which confer distinct chemical and biological properties compared to other chelating agents .
Eigenschaften
CAS-Nummer |
94199-79-8 |
|---|---|
Molekularformel |
C5H12NNa3O6P2 |
Molekulargewicht |
313.07 g/mol |
IUPAC-Name |
trisodium;hydroxy-[[phosphonatomethyl(propyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ANMFEKVFUBQZDV-UHFFFAOYSA-K |
Kanonische SMILES |
CCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


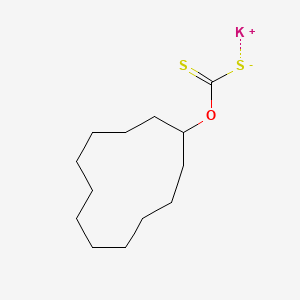
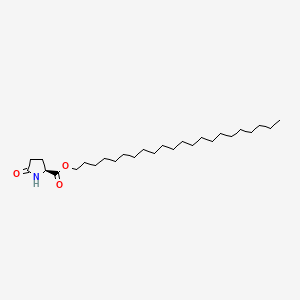


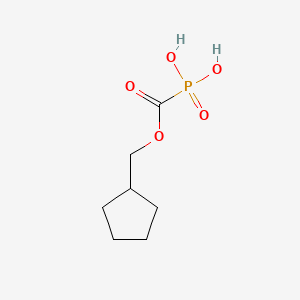

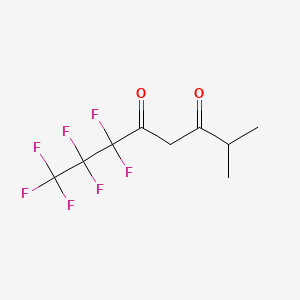
![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
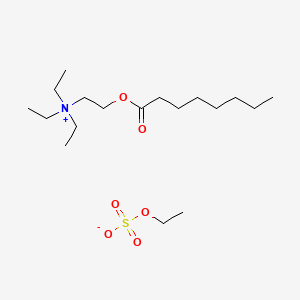
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)


